molecular formula C11H12O4 B14497936 3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 64580-47-8

3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B14497936
CAS No.: 64580-47-8
M. Wt: 208.21 g/mol
InChI Key: ZGUVAHYFHHMKIT-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is characterized by its benzopyran framework, which is a common structural motif in many natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the reaction of appropriate phenolic precursors with acid chloride reagents under controlled conditions to yield the desired product with high regioselectivity and yield . Another method involves the use of basic alumina and 2-propanol as solvents, with the reaction mixture being heated at 75°C for several hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenolic compounds.

Scientific Research Applications

3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one exerts its effects involves its interaction with various molecular targets and pathways. The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups. It also modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other flavonoids such as:

Uniqueness

What sets 3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one apart from other similar compounds is its unique structural features, including the presence of two hydroxyl groups and a dimethyl substitution on the benzopyran framework. These structural characteristics contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

64580-47-8

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3,5-dihydroxy-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C11H12O4/c1-11(2)10(14)9(13)8-6(12)4-3-5-7(8)15-11/h3-5,10,12,14H,1-2H3

InChI Key

ZGUVAHYFHHMKIT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)C2=C(C=CC=C2O1)O)O)C

Origin of Product

United States

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